What is the structure of Cbz-Ala-Ala-Asn (TFA)?
What is the structure of Cbz-Ala-Ala-Asn (TFA)?
An In-depth Technical Guide to the Structure and Application of Cbz-Ala-Ala-Asn (TFA)
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and primary application of the synthetic peptide Cbz-Ala-Ala-Asn, presented as its trifluoroacetate (TFA) salt. The content is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.
Chemical Structure and Components
Cbz-Ala-Ala-Asn (TFA) is a protected tripeptide. Its structure consists of three key components: the peptide backbone, a carboxybenzyl protecting group, and a trifluoroacetate counterion.
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Peptide Core: Ala-Ala-Asn The core of the molecule is a tripeptide with the sequence L-Alanyl-L-Alanyl-L-Asparagine. This sequence is recognized as a substrate by the cysteine protease legumain.[1]
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N-Terminal Protection: Carboxybenzyl (Cbz) The N-terminus of the peptide is protected by a carboxybenzyl (Cbz or Z) group. This group is introduced to prevent unwanted reactions at the N-terminal amino group during peptide synthesis and to modify the peptide's properties.[2]
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Counterion: Trifluoroacetic Acid (TFA) Trifluoroacetic acid is commonly used during the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] It forms a salt with the peptide, which helps to improve its solubility and stability as a lyophilized powder.[4] The presence of TFA is important to consider as it can influence experimental outcomes.[3]
The chemical structure can be represented as follows:
Physicochemical Properties
The following table summarizes the key physicochemical properties of Cbz-Ala-Ala-Asn (TFA).
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅F₃N₄O₈ | [5] |
| Molecular Weight | 522.43 g/mol | [5] |
| Appearance | White to off-white solid | [2] |
| Purity (typical) | ≥95% (as determined by HPLC) | [3] |
| Solubility | Soluble in DMSO and water | [2][5] |
| Storage Conditions | -20°C to -80°C, protected from light and moisture | [2][5] |
Experimental Protocols
Synthesis and Purification
The synthesis of Cbz-Ala-Ala-Asn is typically achieved through solid-phase peptide synthesis (SPPS).
Materials:
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Fmoc-Asn(Trt)-Wang resin
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Fmoc-Ala-OH
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Cbz-Ala-OH
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Coupling reagents (e.g., HBTU, HOBt)
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Base (e.g., DIPEA)
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Deprotection solution (e.g., 20% piperidine in DMF)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
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Solvents: DMF, DCM, Ether
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RP-HPLC system with a C18 column
Protocol:
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Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF.
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound asparagine using 20% piperidine in DMF.
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Alanine Coupling: Couple Fmoc-Ala-OH to the free amine of asparagine using a coupling agent like HBTU in the presence of DIPEA.
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Fmoc Deprotection: Remove the Fmoc group from the newly added alanine.
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Cbz-Alanine Coupling: Couple Cbz-Ala-OH to the free amine of the second alanine residue.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail containing TFA.
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Precipitation: Precipitate the crude peptide in cold diethyl ether.
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Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
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Lyophilization: Lyophilize the pure fractions to obtain the final product as a TFA salt.
Characterization
A. High-Performance Liquid Chromatography (HPLC)
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Purpose: To assess the purity of the final product.
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Method: Analytical RP-HPLC is performed using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA). The peptide is detected by UV absorbance at ~220 nm. Purity is determined by the relative area of the main peak.
B. Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight of the peptide.
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Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the structure and sequence of the peptide.
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Method: 1D ¹H and 2D NMR (e.g., COSY, TOCSY) experiments are conducted in a suitable solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants of the protons are assigned to the specific amino acid residues, and the sequential connectivity is confirmed.
D. Fourier-Transform Infrared (FTIR) Spectroscopy
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Purpose: To identify characteristic functional groups and secondary structure elements.
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Method: The FTIR spectrum of the solid peptide is recorded. Characteristic amide I and amide II bands (around 1600-1700 cm⁻¹ and 1500-1600 cm⁻¹, respectively) confirm the peptide backbone. The presence of the Cbz group can also be identified by its characteristic aromatic and carbonyl absorptions.
Application in Legumain Activity Assays
Cbz-Ala-Ala-Asn is a known substrate for legumain (also known as asparaginyl endopeptidase), a cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[6][7] A fluorogenic derivative, Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC), is commonly used to measure legumain activity.[6][8]
Experimental Protocol for Legumain Activity Assay
This protocol is adapted from studies using the fluorogenic substrate Z-Ala-Ala-Asn-AMC.[6][7][8]
Materials:
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Recombinant human legumain
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Z-Ala-Ala-Asn-AMC substrate
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Assay buffer (e.g., 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5)[6]
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Reducing agent (e.g., DTT)
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96-well black microplate
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Fluorescence plate reader
Protocol:
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Prepare Substrate Stock Solution: Dissolve Z-Ala-Ala-Asn-AMC in DMSO to make a concentrated stock solution.
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Prepare Working Solutions:
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Dilute the legumain enzyme to the desired concentration in the assay buffer.
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Dilute the substrate stock solution in the assay buffer to the final working concentration (e.g., 50 µM).[6]
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Assay Procedure:
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Pipette the enzyme solution into the wells of the 96-well plate.
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Add any potential inhibitors and incubate if necessary.
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Initiate the reaction by adding the substrate working solution to each well.
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Fluorescence Measurement:
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Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
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Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6]
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Data Analysis:
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Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.
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Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the reaction rates at various substrate concentrations.
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References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
